![molecular formula C19H21N3O3 B2375593 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891099-20-0](/img/structure/B2375593.png)
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, a pyrrolidinone ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring containing a nitrogen atom and a carbonyl group . The benzyl and methoxyphenyl groups would be attached to the nitrogen atom of the pyrrolidinone ring, and the urea group would be attached to the carbonyl carbon .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidinone ring, for example, could undergo reactions at the carbonyl group . The benzyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar urea group and the nonpolar benzyl and methoxyphenyl groups could affect its solubility properties .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, as part of the broader family of urea derivatives, has been studied for its potential as an enzyme inhibitor and its anticancer activities. For instance, pyridylthiazole-based ureas, which include structurally similar compounds, have shown potent inhibition against Rho associated protein kinases (ROCK1 and 2), indicating potential applications in cancer treatment through the suppression of ROCK substrate phosphorylation in human lung cancer cells (Pireddu et al., 2012). Additionally, other urea derivatives have demonstrated significant enzyme inhibition properties and effects on cancer cell lines, suggesting their potential for developing new anticancer therapies (Mustafa, Perveen, & Khan, 2014).
Molecular Interaction and Biological Evaluation
Research on the interaction of urea derivatives with biological molecules and their overall biological evaluation further emphasizes the versatility of these compounds in scientific applications. For example, the study of the interaction of Schiff bases containing N2O2 donor atoms with DNA highlights the potential of urea derivatives in understanding molecular interactions and developing targeted therapies (Ajloo et al., 2015). Moreover, novel urea and bis-urea primaquine derivatives with specific substituents have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the therapeutic potential of urea derivatives (Perković et al., 2016).
Catalytic Applications in Heterogeneous Media
Urea-functionalized self-assembled molecular prisms have been explored for their catalytic capabilities, particularly in water, which is critical for green chemistry applications. These prisms, decorated with multiple urea moieties, have demonstrated effective catalysis for reactions like Michael and Diels-Alder in an aqueous medium, suggesting a promising avenue for the development of environmentally friendly catalytic processes (Howlader, Das, Zangrando, & Mukherjee, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withRetinoic acid receptor RXR-alpha and Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.
Mode of Action
It is likely that the compound interacts with its targets through a combination of electrostatic interactions, hydrogen bonding, and van der waals forces . The presence of the methoxyphenyl and pyrrolidinyl groups may enhance the compound’s binding affinity to its targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-15(11-18(22)23)21-19(24)20-12-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBRFHYEISUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

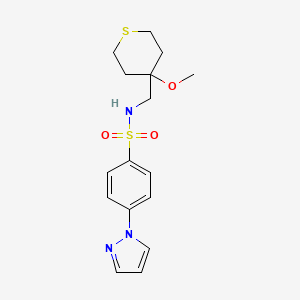
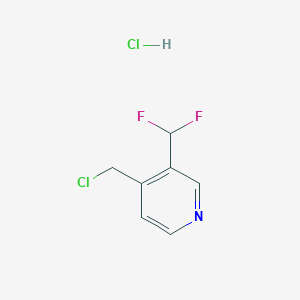
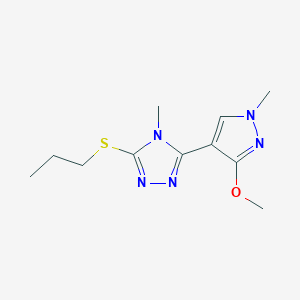
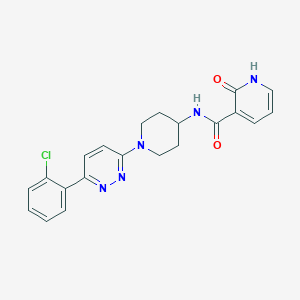
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
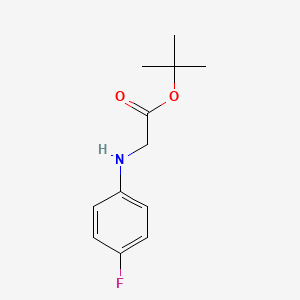


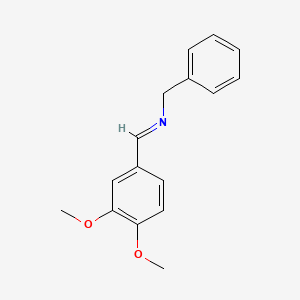
![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)
